Cas no 36847-93-5 (Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]-)
Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]-
- 4-(3-carboxyprop-2-enoylamino)benzoic acid
- 36847-93-5
- SCHEMBL7858424
- NSC-13692
- 4-[(3-Carboxyacryloyl)amino]benzoic acid
- 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid
- 4-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid
- MS-6758
- NSC13692
- MFCD00171065
- 4-[(2E)-3-carboxyprop-2-enamido]benzoicacid
- 4-[(2Z)-3-CARBOXYPROP-2-ENAMIDO]BENZOIC ACID
- (E)-4-(3-carboxyacrylamido)benzoic acid
- SCHEMBL10390613
- AKOS002682291
- CS-0363112
-
- Inchi: 1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+
- InChI Key: KDCFOKATFSLHQS-AATRIKPKSA-N
- SMILES: OC(C1C=CC(=CC=1)NC(/C=C/C(=O)O)=O)=O
Computed Properties
- Exact Mass: 235.04807
- Monoisotopic Mass: 235.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.1
- Topological Polar Surface Area: 104Ų
Experimental Properties
- PSA: 103.7
Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1240105-1g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 1g |
$490 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1240105-2.5g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 2.5g |
$965 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433782-1g |
(E)-4-(3-carboxyacrylamido)benzoic acid |
36847-93-5 | 98% | 1g |
¥2863.00 | 2024-05-16 | |
| eNovation Chemicals LLC | Y1240105-1g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 1g |
$490 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1240105-2.5g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 2.5g |
$965 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1240105-2.5g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 2.5g |
$965 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1240105-1g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 1g |
$490 | 2025-02-24 | |
| 1PlusChem | 1P00IVNT-1g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 1g |
$352.00 | 2025-03-01 | |
| 1PlusChem | 1P00IVNT-2.5g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 2.5g |
$685.00 | 2025-03-01 | |
| A2B Chem LLC | AI80041-1g |
4-[(2E)-3-carboxyprop-2-enamido]benzoic acid |
36847-93-5 | 95% | 1g |
$371.00 | 2024-04-20 |
Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]-
Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- (CAS No. 36847-93-5): A Comprehensive Overview
Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]-, identified by its Chemical Abstracts Service (CAS) number CAS No. 36847-93-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic chemistry. The unique functional groups present in this compound, including the 4-amino and 3-carboxy substituents, contribute to its versatile reactivity and make it a valuable candidate for further investigation.
The structural framework of Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- consists of a benzene ring substituted with an amino group at the fourth position and an acrylate moiety linked to a carboxyl group at the third position. This arrangement imparts distinct chemical properties that are exploited in various synthetic pathways. The presence of both acidic and basic functional groups allows for multiple reaction pathways, making it a versatile building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The acrylate group, in particular, is known for its ability to participate in Michael addition reactions, which are widely used in the synthesis of bioactive molecules. Additionally, the amino group provides opportunities for further derivatization, enabling the creation of more complex structures with tailored biological activities.
One of the most compelling aspects of Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- is its potential role as a precursor in the synthesis of novel therapeutic agents. Researchers have been investigating its utility in developing compounds with antimicrobial and anti-inflammatory properties. The acrylate moiety can be readily converted into other functional groups, such as esters or amides, which are common motifs in drug molecules. This flexibility makes it an attractive candidate for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects.
The compound's reactivity also makes it a valuable tool in biochemical research. Its ability to undergo various transformations allows scientists to study reaction mechanisms and develop new synthetic strategies. For instance, the Michael addition reaction involving the acrylate group has been extensively studied as a means to construct complex molecular architectures. This reaction is particularly useful in creating polycyclic compounds that mimic natural products and have potential therapeutic applications.
Recent advancements in computational chemistry have further enhanced the understanding of Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]-. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its pharmacological activity more accurately. These computational approaches are complemented by experimental techniques such as NMR spectroscopy and X-ray crystallography, which have been instrumental in elucidating the structure-function relationships of this compound.
The synthesis of Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- presents both challenges and opportunities for synthetic chemists. While the presence of multiple functional groups offers versatility, it also requires careful control over reaction conditions to avoid unwanted side products. Strategies such as protecting group chemistry and controlled addition techniques have been employed to achieve high yields and purity levels. These synthetic methodologies are essential for producing sufficient quantities of the compound for further biological evaluation.
In conclusion, Benzoic acid, 4-[(3-carboxy-1-oxo-2-propenyl)amino]- (CAS No. 36847-93-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and biochemical studies.
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